1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole
Overview
Description
Both hydroxymetronidazole and metronidazole exhibit antibiotic and antiprotozoal activity . This compound is significant in the medical field due to its role in treating various infections.
Mechanism of Action
Target of Action
1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, commonly known as metronidazole, primarily targets anaerobic bacteria and protozoa. The compound is selectively toxic to anaerobic organisms due to their ability to reduce the nitro group of metronidazole, which is a crucial step in its activation .
Mode of Action
Metronidazole enters the microbial cell by passive diffusion. Once inside, it undergoes reduction of its nitro group by ferredoxin or other redox proteins found in anaerobic organisms. This reduction process converts metronidazole into its active form, which then interacts with microbial DNA. The active form of metronidazole causes strand breakage and destabilization of the DNA helix, leading to inhibition of nucleic acid synthesis and ultimately cell death .
Biochemical Pathways
The reduction of metronidazole’s nitro group is a key biochemical pathway affected by this compound. This process is facilitated by the electron transport proteins in anaerobic bacteria and protozoa. The resulting nitroso and hydroxylamine derivatives of metronidazole are highly reactive and form covalent bonds with DNA, disrupting its structure and function. This disruption inhibits DNA replication and transcription, leading to cell death .
Pharmacokinetics
Metronidazole is well absorbed after oral administration, with bioavailability approaching 100%. It is widely distributed in body tissues and fluids, including the central nervous system. Metronidazole undergoes hepatic metabolism primarily through oxidation and glucuronidation. The metabolites are excreted in urine. The half-life of metronidazole is approximately 8 hours, and its pharmacokinetics can be influenced by liver function .
Result of Action
At the molecular level, metronidazole’s action results in the formation of DNA adducts and strand breaks, leading to the inhibition of DNA synthesis and cell death. At the cellular level, this results in the elimination of anaerobic bacteria and protozoa, making metronidazole effective in treating infections caused by these organisms .
Action Environment
The efficacy and stability of metronidazole can be influenced by environmental factors such as pH and the presence of oxygen. Metronidazole is most effective in anaerobic conditions where its reduction can occur. In aerobic environments, the presence of oxygen can inhibit the reduction process, reducing the drug’s efficacy. Additionally, the stability of metronidazole can be affected by light and heat, necessitating proper storage conditions to maintain its effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxymetronidazole is synthesized from metronidazole through a hydroxylation process. The hydroxylation typically occurs in the liver, where metronidazole undergoes metabolic transformation to form hydroxymetronidazole .
Industrial Production Methods: In industrial settings, the production of hydroxymetronidazole involves the use of high-performance liquid chromatography (HPLC) to determine and quantify the compound in plasma or serum. The process includes denaturing plasma proteins with methanol, followed by centrifugation, evaporation under nitrogen flow, and dissolution in the mobile phase for HPLC analysis .
Chemical Reactions Analysis
Types of Reactions: Hydroxymetronidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form other metabolites.
Reduction: It can be reduced under specific conditions.
Substitution: Hydroxymetronidazole can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of hydroxymetronidazole .
Scientific Research Applications
Hydroxymetronidazole has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the determination of metronidazole and its metabolites.
Biology: The compound is studied for its role in microbial metabolism and its effects on bacterial DNA.
Medicine: Hydroxymetronidazole is crucial in the treatment of infections caused by anaerobic bacteria and protozoa.
Industry: The compound is used in the pharmaceutical industry for the development of new antibiotics and antiprotozoal agents.
Comparison with Similar Compounds
Metronidazole: The parent compound from which hydroxymetronidazole is derived. Both have similar antibiotic and antiprotozoal properties.
Tinidazole: Another nitroimidazole with similar uses but different pharmacokinetic properties.
Secnidazole: A nitroimidazole with a longer half-life compared to metronidazole and hydroxymetronidazole.
Uniqueness: Hydroxymetronidazole is unique due to its role as a primary metabolite of metronidazole, providing insights into the metabolic pathways and pharmacokinetics of the parent compound. Its specific interactions with bacterial DNA and electron-transport proteins also distinguish it from other similar compounds .
Properties
IUPAC Name |
2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O4/c10-2-1-8-5(4-11)7-3-6(8)9(12)13/h3,10-11H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHPOYAOLCAMIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=N1)CO)CCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197426 | |
Record name | 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4812-40-2 | |
Record name | Hydroxymetronidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4812-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004812402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-HYDROXYETHYL)-2-(HYDROXYMETHYL)-5-NITROIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RUI9488IL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the pharmacological significance of 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole?
A: this compound is a major oxidative metabolite of metronidazole, an antibiotic primarily active against anaerobic bacteria and certain parasites. While less potent than the parent drug, this metabolite exhibits notable antimicrobial activity against certain organisms like Gardnerella vaginalis. [, , , ] This suggests it may contribute to the overall therapeutic effect of metronidazole. [, ]
Q2: How is this compound metabolized and excreted?
A: Research indicates that this compound, when administered to mice, is further metabolized into compounds also found in the urine of metronidazole-treated subjects. [] This suggests a metabolic pathway shared with the parent drug. Furthermore, renal function significantly influences its elimination half-life and accumulation. [] Specifically, its half-life increases with decreasing renal function, becoming particularly relevant in patients with severe or total renal failure. []
Q3: What analytical techniques are employed for the detection and quantification of this compound?
A: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as UV detection [, ] and tandem mass spectrometry (MS/MS) [, ], are frequently employed to quantify this compound in biological samples. These techniques offer the sensitivity and specificity required for pharmacokinetic studies and residue monitoring in food products. [, , , ]
Q4: What challenges arise when analyzing this compound in complex matrices like food?
A: Analyzing this compound in complex matrices like food necessitates efficient extraction and purification methods to remove interfering compounds. [, ] Researchers utilize techniques like liquid-liquid extraction followed by solid-phase extraction to isolate the metabolite, ensuring accurate quantification. [, ] Validated analytical methods, adhering to guidelines like Commission Decision 2002/657/EC, are crucial to guarantee the reliability and accuracy of the analytical data. []
Q5: How does the structure of this compound relate to its coordination chemistry?
A: this compound, a substituted 5-nitroimidazole, can act as a ligand in platinum(II) complexes. [] X-ray crystallography confirmed the cis configuration of the complex formed with this ligand and platinum(II) chloride. [] This highlights the impact of the ligand's structure on the resulting complex's geometry.
Q6: What insights do we have into the placental transfer of this compound?
A: Research on metronidazole administration during cesarean sections revealed that this compound crosses the placental barrier, although at lower concentrations in the umbilical cord compared to maternal blood. [] This finding underscores the importance of considering potential fetal exposure when administering metronidazole during pregnancy.
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